molecular formula C13H12N5O+ B10776540 2-(2-Oxo-1,2-dihydro-pyridin-3-yl)-1h-benzoimidazole-5-carboxamidine

2-(2-Oxo-1,2-dihydro-pyridin-3-yl)-1h-benzoimidazole-5-carboxamidine

Cat. No.: B10776540
M. Wt: 254.27 g/mol
InChI Key: PUOKYJMONGPAIM-UHFFFAOYSA-O
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Description

Imino[2-(2-oxo-1,2-dihydro-3-pyridinyl)-1H-benzimidazol-5-yl]methanaminium is a complex organic compound with a unique structure. Let’s break down its name:

    Imino: Refers to the presence of an imine functional group (C=N).

    2-(2-oxo-1,2-dihydro-3-pyridinyl): Describes the fused pyridine and benzimidazole rings.

    Methanaminium: Indicates the presence of a positively charged amino group (NH₂⁺).

Preparation Methods

Synthetic Routes:: One notable method for synthesizing this compound involves the Biginelli reaction , which combines an aldehyde, a β-ketoester, and urea or thiourea. The reaction proceeds through a multicomponent process, resulting in the formation of dihydropyrimidin-2(1H)-ones/thiones/imines .

Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes using inexpensive catalysts like ZnCl₂·2H₂O.

Chemical Reactions Analysis

Reactivity:: Imino[2-(2-oxo-1,2-dihydro-3-pyridinyl)-1H-benzimidazol-5-yl]methanaminium can undergo various reactions:

    Oxidation: It may be oxidized to form different derivatives.

    Reduction: Reduction of the imine group can yield related compounds.

    Substitution: Substituents can be introduced at various positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Scientific Research Applications

Imino[2-(2-oxo-1,2-dihydro-3-pyridinyl)-1H-benzimidazol-5-yl]methanaminium finds applications in:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic agents.

    Industry: Catalysts or ligands in chemical processes.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While Imino[2-(2-oxo-1,2-dihydro-3-pyridinyl)-1H-benzimidazol-5-yl]methanaminium is unique due to its fused ring system, similar compounds include other benzimidazole derivatives and imines.

Properties

Molecular Formula

C13H12N5O+

Molecular Weight

254.27 g/mol

IUPAC Name

[amino-[2-(2-oxo-1H-pyridin-3-yl)-3H-benzimidazol-5-yl]methylidene]azanium

InChI

InChI=1S/C13H11N5O/c14-11(15)7-3-4-9-10(6-7)18-12(17-9)8-2-1-5-16-13(8)19/h1-6H,(H3,14,15)(H,16,19)(H,17,18)/p+1

InChI Key

PUOKYJMONGPAIM-UHFFFAOYSA-O

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=[NH2+])N

Origin of Product

United States

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